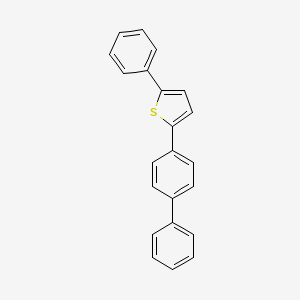
2-Biphenyl-4-yl-5-phenyl-thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Biphenyl-4-yl-5-phenyl-thiophene is a heterocyclic compound that features a thiophene ring substituted with biphenyl and phenyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-5-phenyl-thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene, ethanol, or a mixture of water and organic solvents
Temperature: 80-100°C
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-5-phenyl-thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Biphenyl-4-yl-5-phenyl-thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-5-phenyl-thiophene involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the thiophene ring and aromatic substituents, allow it to participate in electron transfer processes and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde functional group, used in organic electronics.
Uniqueness
2-Biphenyl-4-yl-5-phenyl-thiophene stands out due to its unique combination of biphenyl and phenyl substituents on the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H16S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-5-(4-phenylphenyl)thiophene |
InChI |
InChI=1S/C22H16S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21(23-22)19-9-5-2-6-10-19/h1-16H |
InChI Key |
TWPBOEAAPSTHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















